Cas no 462127-00-0 (Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)-)

Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)- structure
462127-00-0 structure
Product name:Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)-
CAS No:462127-00-0
MF:C16H23NO
MW:245.36
CID:3990952
PubChem ID:135455005

Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)-
    • 462127-00-0
    • N-(3-tert-Butylsalicylidene)-cyclopentylamine
    • 2-tert-butyl-6-(cyclopentyliminomethyl)phenol
    • Inchi: InChI=1S/C16H23NO/c1-16(2,3)14-10-6-7-12(15(14)18)11-17-13-8-4-5-9-13/h6-7,10-11,13,18H,4-5,8-9H2,1-3H3
    • InChI Key: VIEVRLHOOHFSMM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 245.177964357Da
  • Monoisotopic Mass: 245.177964357Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 32.6Ų

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